molecular formula C14H11BrO3 B1271828 2-(Benzyloxy)-5-bromobenzoic acid CAS No. 62176-31-2

2-(Benzyloxy)-5-bromobenzoic acid

Cat. No. B1271828
CAS RN: 62176-31-2
M. Wt: 307.14 g/mol
InChI Key: VIQAXGLEBKDMGC-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-bromobenzoic acid is a compound that belongs to the family of benzoic acids, which are known for their aromatic properties and are widely used in various chemical syntheses and biological applications. The presence of a bromine atom and a benzyloxy substituent in the compound suggests potential reactivity and usefulness in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related brominated benzoic acid derivatives has been explored in various studies. For instance, the synthesis of novel metal(II) complexes using a ligand derived from 5-bromoanthranilic acid demonstrates the reactivity of brominated benzoic acids with other compounds to form complex structures . Similarly, the synthesis of a Cd(II) complex using a brominated azo ligand indicates the potential for forming coordination compounds . These studies suggest that 2-(Benzyloxy)-5-bromobenzoic acid could also be used to synthesize metal complexes or other derivatives through similar synthetic routes.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be complex, with the possibility of multiple conformers. For example, 2-amino-5-bromobenzoic acid was found to have four conformers, with the most stable being identified through computational methods . X-ray powder diffraction has been used to study the crystal structures of benzyloxybenzoic acids, revealing the importance of intermolecular interactions such as hydrogen bonding and π interactions in determining the molecular assembly . These findings can be extrapolated to understand the molecular structure of 2-(Benzyloxy)-5-bromobenzoic acid.

Chemical Reactions Analysis

Brominated benzoic acids can participate in various chemical reactions. For instance, the synthesis of electrophosphorescent intermediates from amino benzenedicarboxylic acids indicates the potential for brominated benzoic acids to be used in the creation of light-emitting compounds . The formation of supramolecular assemblies through molecular recognition studies involving bromo derivatives of benzoic acids also highlights the ability of these compounds to engage in complex chemical interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acids can be influenced by their molecular structure and substituents. For example, the study of benzoic acid and 2-hydroxybenzoic acid in the gas phase provided insights into the effects of internal hydrogen bonding on structural parameters . The thermodynamic properties of brominated benzoic acids can be calculated to understand their behavior at different temperatures, as demonstrated for 2-amino-5-bromobenzoic acid . Additionally, the luminescent and magnetic properties of lanthanide complexes constructed using brominated benzoic acids have been investigated, suggesting potential applications in materials science .

Scientific Research Applications

Electrocatalytic Reductive Debromination

The electrocatalytic reductive debromination of halogenated benzoic acids, like 2-bromobenzoic acid, has been studied for detoxification of organic halides in industrial effluents. In situ FTIR and cyclic voltammetry were used to explore the electrochemical hydrodebromination mechanism of 2-bromobenzoic acid, highlighting its potential application in environmental remediation (L. Mei, 2011).

Synthesis of Heterocycles

2-Bromobenzoic acids serve as building blocks in the synthesis of nitrogen heterocycles. This includes the preparation of tri- and tetracyclic isoindolinones, benzolactams, and other complex compounds, demonstrating its versatility in organic synthesis (Wei Zhang & G. Pugh, 2003).

Catalytic Transformations

Studies on the CuI-catalyzed transformation of 2-bromobenzoic acid into various aromatic acids like salicylic acid have been conducted. These transformations provide insights into catalytic processes and intermediates in organic synthesis (Magal Saphier et al., 2002).

Antibacterial Metal(II) Complexes

2-(Benzyloxy)-5-bromobenzoic acid derivatives have been used to synthesize metal(II) complexes with potential antibacterial properties. This includes complexes with Cu(II), Ni(II), and other metals, highlighting its application in medicinal chemistry (P. Desai & D. V. Parekh, 2021).

Structural and Thermodynamic Studies

Structural analysis of halogen-substituted benzoic acids, including bromobenzoic acids, has been performed to understand their crystal structures and intermolecular interactions. These studies are crucial for designing materials with specific properties (K. Zherikova et al., 2016).

Safety And Hazards

2-(Benzyloxy)benzoic acid is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Relevant Papers Several papers have been published on the topic of 2-(Benzyloxy)benzoic acid. For instance, a paper titled “Further Studies on the [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines” discusses the reaction of 2-(2-benzyloxyphenyl)oxazoline with strong base . Another paper titled “22.2: Benzylic Oxidations and Reductions - Chemistry LibreTexts” discusses the oxidation of alkyl side-chains .

properties

IUPAC Name

5-bromo-2-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQAXGLEBKDMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368748
Record name 2-(benzyloxy)-5-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-5-bromobenzoic acid

CAS RN

62176-31-2
Record name 2-(benzyloxy)-5-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(benzyloxy)-5-bromobenzoic acid
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Synthesis routes and methods I

Procedure details

Solid LiOH (1.01 g, 42.1 mmol) was added in a single charge to a stirred solution of phenylmethyl 5-bromo-2-[(phenylmethyl)oxy]benzoate (may be prepared as described in Description 4, method B; 3 g, 7.55 mmol) in a 3:1 mixture of THF and water (40 ml) at 20° C. The reaction mixture was stirred at 71° C. for 16 h. After cooling to room temperature, it was diluted with ethyl acetate (200 ml). 10% aqueous HCl was added to the mixture to adjust the pH to 2. The organic phase was isolated, washed with brine, dried over Na2SO4, and concentrated to give a white solid. The crude product was purified by silica gel chromatography eluting with hexane:ethyl acetate (3:1) to yield the title compound as white solid. 2.1 g.
Name
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

LiOH.H2O (222 mg, 5.29 mmol) was added to a stirred solution of phenylmethyl 5-bromo-2-[(phenylmethyl)oxy]benzoate (may be prepared as described in Description 4, method A; 700 mg, 1.76 mmol) in THF (15 ml) and water (5.00 ml). The mixture was refluxed for 12 h and then diluted with ethyl acetate (50 ml). 10% aqueous HCl was added to the mixture to adjust the pH to 2. The organic phase was isolated, washed with brine, dried over MgSO4, and concentrated to yield the title compound as a yellow solid. 400 mg.
Quantity
222 mg
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Solid LiOH (0.53 g, 12.59 mmol) was added to a stirred solution of phenylmethyl 5-bromo-2-[(phenylmethyl)oxy]benzoate (may be prepared as described in Description 4; 1 g, 2.52 mmol) in tetrahydrofuran (20 ml) and water (4.00 ml) in air at room temperature. The reaction mixture was stirred at 70° C. overnight. After cooling to room temperature, the solvent was removed to obtain a white solid, which was dissolved in water (100 ml) and stirred in ice-water bath. 1N HCl (aq) was added to adjust the pH to 4. The white solid was filtered and dried in vacuum to yield the title compound as a white solid. 0.78 g.
Name
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
1
Citations
SD Lindell, S Maechling, R Klein, J Freigang… - Bioorganic & Medicinal …, 2021 - Elsevier
Inhibitors of the enzyme adenosine monophosphate deaminase (AMPD) show interesting levels of herbicidal activity. An enzyme mechanism-based approach has been used to design …
Number of citations: 2 www.sciencedirect.com

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